PF-06795071 - 2075629-81-9

PF-06795071

Catalog Number: EVT-279278
CAS Number: 2075629-81-9
Molecular Formula: C18H17F4N3O3
Molecular Weight: 399.3456
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-06795071 is a potent and selective covalent MAGL inhibitor with MAGL IC50 = 3 nM; FAAH IC50 = 3.1 µM; log D= 3.8; Cb,u/Cp,u = 1.4. PF-06795071 features a novel trifluoromethyl glycol leaving group which confers significant physicochemical property improvements as compared with earlier inhibitor series with more lipophilic leaving groups. The design strategy focused on identifying an optimized leaving group that delivers MAGL potency, serine hydrolase selectivity, and CNS exposure; while simultaneously, reducing LogD, improving solubility, and minimizing chemical lability. PF-06795071 achieves excellent CNS exposure, extended 2-AG elevation effect in vivo, and decreased brain inflammatory markers in response to an inflammatory challenge.
Synthesis Analysis

The synthesis of PF-06795071 involves several key steps that utilize established organic chemistry techniques. Initial synthesis begins with the preparation of a pyrazole intermediate, which is then coupled with various substituents to enhance its activity against monoacylglycerol lipase. The compound's synthesis has been reported to include methods such as:

  1. Formation of Pyrazole Derivatives: Using commercially available starting materials, pyrazole derivatives are synthesized through standard coupling reactions.
  2. Functional Group Modifications: Strategic modifications to the functional groups on the pyrazole ring are performed to improve binding affinity and selectivity towards monoacylglycerol lipase.
  3. Purification and Characterization: The final product is purified using chromatographic techniques, followed by characterization through nuclear magnetic resonance and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

PF-06795071 has a complex molecular structure characterized by specific functional groups that contribute to its inhibitory activity. The molecular formula is C16_{16}H18_{18}N2_{2}O3_{3}, indicating the presence of aromatic rings and nitrogen-containing moieties.

Structure Data

  • Molecular Weight: 286.33 g/mol
  • Chemical Structure: The compound features a pyrazole core with various substituents that enhance its interaction with the target enzyme.
  • 3D Conformation: Crystallographic studies have provided insights into the spatial arrangement of atoms within PF-06795071, revealing key interactions with the active site of monoacylglycerol lipase .
Chemical Reactions Analysis

PF-06795071 undergoes specific chemical reactions that are crucial for its activity as an inhibitor. The primary reaction mechanism involves:

  1. Enzyme Inhibition: PF-06795071 binds reversibly to monoacylglycerol lipase, preventing it from hydrolyzing its natural substrates.
  2. Selectivity Profiles: The compound exhibits minimal off-target effects on other serine hydrolases, which is critical for reducing potential side effects in therapeutic applications.
  3. Stability Studies: The compound has shown stability under physiological conditions, which is essential for maintaining efficacy in vivo .
Mechanism of Action

The mechanism of action for PF-06795071 involves its interaction with monoacylglycerol lipase at the enzyme's active site. Upon binding:

  1. Competitive Inhibition: PF-06795071 competes with endogenous substrates like 2-arachidonoyl glycerol for binding to the active site.
  2. Catalytic Triad Interaction: Key residues within the catalytic triad (Ser122, Asp239, His269) interact with PF-06795071, leading to a conformational change that inhibits enzymatic activity.
  3. Pharmacodynamics: This inhibition leads to increased levels of 2-arachidonoyl glycerol and other endocannabinoids, which can modulate pain and inflammation pathways in the body .
Physical and Chemical Properties Analysis

PF-06795071 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates reasonable solubility in organic solvents, which is advantageous for formulation purposes.
  • Lipophilicity: The LogP value indicates good lipophilicity, suggesting effective brain penetration capabilities.
  • Stability: Under simulated physiological conditions, PF-06795071 maintains stability without significant degradation over time .

Relevant Data

  • pKa Values: Determining pKa values helps understand the ionization state at physiological pH.
  • Melting Point: Specific melting point data can provide insights into purity and crystallinity.
Applications

PF-06795071 holds promise for various scientific applications:

  1. Therapeutic Potential: As a selective inhibitor of monoacylglycerol lipase, it may be explored for treating pain syndromes, anxiety disorders, and other conditions linked to dysregulation of endocannabinoid signaling.
  2. Research Tool: It serves as a valuable tool in pharmacological studies aimed at understanding the role of monoacylglycerol lipase in lipid metabolism and signaling pathways.
  3. Imaging Applications: Potential development as a radiotracer for positron emission tomography imaging to study monoacylglycerol lipase activity in vivo .

Properties

CAS Number

2075629-81-9

Product Name

PF-06795071

IUPAC Name

(2R)-1,1,1-Trifluoro-3-hydroxypropan-2-yl (1R,5S,6r)-6-[1-(4-Fluorophenyl)-1H-pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate

Molecular Formula

C18H17F4N3O3

Molecular Weight

399.3456

InChI

InChI=1S/C18H17F4N3O3/c19-10-1-3-11(4-2-10)25-6-5-14(23-25)16-12-7-24(8-13(12)16)17(27)28-15(9-26)18(20,21)22/h1-6,12-13,15-16,26H,7-9H2/t12-,13+,15-,16+/m1/s1

InChI Key

MEDCQBUTCWNKGW-CLWVCHIJSA-N

SMILES

O=C(N1C[C@@]2([H])[C@H](C3=NN(C4=CC=C(F)C=C4)C=C3)[C@@]2([H])C1)O[C@H](CO)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

PF-06795071; PF 06795071; PF06795071.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.